

Spectroscopic Data of Di-m-tolyl-silane: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



Introduction

Di-m-tolyl-silane is an organosilane compound of interest in various fields of chemical research, including organic synthesis and materials science. A thorough understanding of its structural and electronic properties is crucial for its application. This guide provides a detailed overview of the expected spectroscopic data for **Di-m-tolyl-silan**e, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As complete experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles for organosilanes. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Di-m-tolyl-silan**e. These predictions are derived from data reported for analogous compounds, such as triethyl(m-tolyl)silane, and general knowledge of spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Di-m-tolyl-silan**e



Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-H ₂	~4.5 - 5.5	Singlet	-
Aromatic C-H	~7.0 - 7.5	Multiplet	-
Methyl (CH₃)	~2.3 - 2.4	Singlet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Di-m-tolyl-silan**e

Carbon	Predicted Chemical Shift (δ, ppm)
C-Si (ipso)	~130 - 135
Aromatic C-H	~128 - 138
Aromatic C-CH₃	~138 - 142
Methyl (CH₃)	~21 - 22

Table 3: Predicted Infrared (IR) Absorption Bands for Di-m-tolyl-silane

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
Si-H	2100 - 2200	Stretching
Aromatic C-H	3000 - 3100	Stretching
Aliphatic C-H (in CH₃)	2850 - 3000	Stretching
Aromatic C=C	1450 - 1600	Stretching
Si-C	1100 - 1250	Stretching
C-H (Aromatic)	690 - 900	Bending (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for **Di-m-tolyl-silan**e



m/z	Proposed Fragment	
212	[M] ⁺ (Molecular Ion)	
121	[M - C ₇ H ₇] ⁺ (Loss of a tolyl group)	
91	[C7H7]+ (Tolyl cation)	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an organosilane like **Di-m-tolyl-silan**e.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - o Dissolve 5-10 mg of **Di-m-tolyl-silan**e in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm for both ¹H and ¹³C NMR).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- ¹³C NMR Spectroscopy:



- Acquire the ¹³C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) to obtain a solution spectrum. The solvent should be transparent in the IR region of interest.
 - For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty sample holder (or the pure solvent).
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

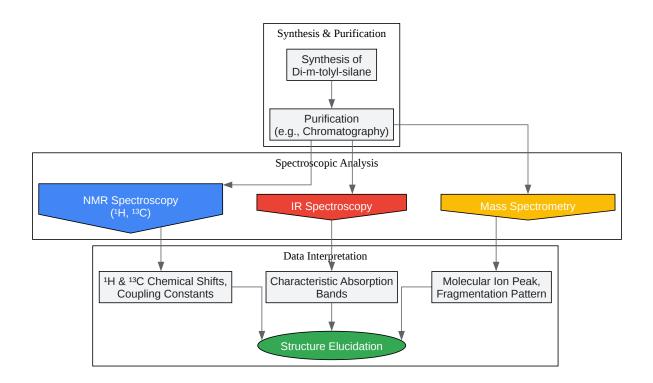


- Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct injection or a gas chromatography (GC-MS) inlet can be used. For less volatile compounds, a direct insertion probe may be utilized.
- Electron Ionization (EI) is a common method for the analysis of relatively small, stable
 organic molecules. A standard electron energy of 70 eV is typically used.
- Mass Analysis and Detection:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organosilane compound like **Di-m-tolyl-silane**.





Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Di-m-tolyl-silan**e.

 To cite this document: BenchChem. [Spectroscopic Data of Di-m-tolyl-silane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15440892#spectroscopic-data-of-di-m-tolyl-silane-nmr-ir-mass-spec]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com